1-Methoxy-3-tert-pentylbenzene
Description
1-Methoxy-3-tert-pentylbenzene is an aromatic ether characterized by a methoxy (-OCH₃) group at the 1-position and a bulky tert-pentyl (C(CH₂CH₃)₃) substituent at the 3-position of the benzene ring.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-methoxy-3-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18O/c1-5-12(2,3)10-7-6-8-11(9-10)13-4/h6-9H,5H2,1-4H3 |
InChI Key |
HGHXIFORBSNSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Steric and Electronic Effects: The tert-pentyl group in this compound provides greater steric hindrance compared to the ethynylcyclopropyl group in ’s compound. This may influence reactivity in substitution or coupling reactions .
Physicochemical Behavior: The molar mass of this compound (178.27 g/mol) is significantly lower than that of 1-Phenoxy-3-(tert-butoxymethyl)benzene (256.34 g/mol), suggesting differences in volatility and chromatographic retention times . The ethynyl group in ’s compound may enhance polarity, increasing water solubility compared to the tert-pentyl derivative, though experimental data are lacking .
Toxicity and Ecological Impact: No acute or chronic toxicity data are available for this compound or its analogs. Both and lack data on biodegradability, bioaccumulation, or soil mobility, highlighting a critical research gap for these compounds .
Research Implications
The absence of comprehensive toxicity and ecological data for this compound and its analogs underscores the need for:
- Systematic studies on environmental persistence and metabolic pathways.
- Comparative analyses of synthetic routes to optimize steric and electronic properties for specific applications.
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